The compound 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex organic molecule notable for its potential biological activities, particularly in the field of medicinal chemistry. It belongs to a class of compounds that exhibit diverse pharmacological properties, including antioxidant and anticancer activities.
This compound can be synthesized through multi-step chemical reactions involving various reagents and conditions. It is categorized under triazolo-pyridazine derivatives, which are known for their therapeutic potential.
The compound is classified as a triazolo-pyridazine derivative, specifically featuring a pyridine ring and a chlorophenyl group. Its structural complexity allows it to interact with biological targets, making it of interest for drug development.
The synthesis of 3-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves several key steps:
The molecular formula for this compound is . The structure features:
InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-17-21-20-16-8-7-15(22-23(16)17)14-6-1-2-9-19-14/h1-10H,11H2
This data provides insight into the compound's chemical identity and can be used for further computational studies or database searches.
The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various products depending on the specific conditions and reagents employed.
The mechanism of action for this compound largely relates to its interaction with biological targets. It has been noted for its potential as an antioxidant and its ability to inhibit certain enzymes involved in cancer progression. The exact biochemical pathways remain an area of active research but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
The physical properties of this compound include:
Chemical properties are characterized by its reactivity patterns:
Relevant analyses indicate that the compound can undergo various transformations based on environmental conditions and reactants present.
This compound has several scientific uses:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4